N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Overview
Description
N-(2-methylphenyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves the reaction of 2-methylphenylamine with a spirocyclic ketone precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)-1-azaspiro[4.5]decane-1-carboxamide
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its specific substitution pattern on the spirocyclic core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-7-3-4-8-14(12)18-16(20)13-11-15(19)21-17(13)9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQKPMKBKVGEOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)OC23CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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